Amantadine HCl vs. Memantine: Divergent Effects on Levodopa‑Induced Dyskinesia Severity
In a double‑blind, crossover, randomized study, memantine—another adamantane‑derived NMDA antagonist—failed to produce any significant effect on drug‑induced dyskinesias, in direct contrast to amantadine [1]. This is a critical differentiation point when selecting an agent specifically for LID management in Parkinson's disease research.
| Evidence Dimension | Effect on drug‑induced dyskinesia (LID) severity |
|---|---|
| Target Compound Data | 24% reduction in total dyskinesia score (p = 0.004) [2] |
| Comparator Or Baseline | Memantine |
| Quantified Difference | Amantadine significantly reduces LID; memantine shows no significant effect |
| Conditions | Double‑blind crossover RCT in Parkinson's disease patients with LID |
Why This Matters
Procurement for LID research should prioritize amantadine hydrochloride over memantine, as the latter lacks evidence for reducing dyskinesia severity.
- [1] Effect of memantine (NMDA antagonist) on Parkinson's disease: A double‑blind crossover randomized study. 1999. View Source
- [2] Snow BJ, Macdonald L, McAuley D, Wallis W. The effect of amantadine on levodopa‑induced dyskinesias in Parkinson's disease: a double‑blind, placebo‑controlled study. Clin Neuropharmacol. 2000;23:82-85. View Source
